BenchChemオンラインストアへようこそ!

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

Muscarinic receptor pharmacology Stereochemistry–activity relationship CNS drug discovery

(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine (CAS 99445-20-2), also designated as rel-(1R,3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine or endo-1-azabicyclo[2.2.1]heptan-3-amine, is a chiral, enantiomerically defined bicyclic amine (C₆H₁₂N₂, MW 112.17) belonging to the 1-azanorbornane (7-azabicyclo[2.2.1]heptane) scaffold class. The compound features a rigid, bridged bicyclic framework with a bridgehead nitrogen atom and a primary amine substituent at the 3-position in the endo configuration.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 99445-20-2
Cat. No. B8074415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine
CAS99445-20-2
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CN2CC1C(C2)N
InChIInChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m0/s1
InChIKeyLZEPFDKCZQKGBT-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine (CAS 99445-20-2): Chiral Bicyclic Amine Building Block for Stereochemically Defined Drug Discovery


(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine (CAS 99445-20-2), also designated as rel-(1R,3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine or endo-1-azabicyclo[2.2.1]heptan-3-amine, is a chiral, enantiomerically defined bicyclic amine (C₆H₁₂N₂, MW 112.17) belonging to the 1-azanorbornane (7-azabicyclo[2.2.1]heptane) scaffold class . The compound features a rigid, bridged bicyclic framework with a bridgehead nitrogen atom and a primary amine substituent at the 3-position in the endo configuration. Its defining characteristic is the specific (3S,4S) absolute stereochemistry, which places the amine substituent on the sterically more hindered endo face of the bicyclic system, conferring distinct spatial presentation and biological recognition properties relative to its enantiomer, diastereomers, and ring-expanded analogs [1].

Why (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine Cannot Be Replaced by Its Enantiomer, Diastereomer, or Ring-Expanded Analogs


The (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine scaffold presents three orthogonal axes of chemical differentiation that preclude generic substitution: (i) absolute stereochemistry at C3 and C4 dictates the three-dimensional orientation of the primary amine and therefore biological target recognition — the (3R,4R) enantiomer yields up to ~20-fold differences in functional potency at muscarinic receptor subtypes [1]; (ii) the endo versus exo configuration determines steric accessibility of the amine for derivatization and target engagement [2]; and (iii) the [2.2.1] bicyclic framework imposes a ~48% higher ring strain energy (15.7 vs 10.6 kcal/mol) and a measurably lower nitrogen basicity (pKa 11.1 vs 11.5) compared to the ring-expanded quinuclidine (1-azabicyclo[2.2.2]octane) scaffold, altering protonation state, hydrogen-bonding capacity, and pharmacokinetic behavior [3]. These differences are not interchangeable for any application where stereochemistry or scaffold geometry governs molecular recognition.

(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemistry-Governed Muscarinic Receptor Potency: (3S,4S) vs (3R,4R) Derivative Head-to-Head Functional Comparison

In the most rigorously controlled direct comparison available, Pombo-Villar et al. synthesized and pharmacologically evaluated all four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane — derivatives built directly from each enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-amine stereoisomer. The (3S,4S)-configured derivative (compound 3b) consistently showed reduced functional potency relative to the (3R,4R)-configured derivative (compound 3a) across three tissue preparations [1]. Crucially, the (3S,4S) derivative retained full agonist efficacy at hippocampal M1 receptors (107% vs 116% for 3R,4R), meaning the stereochemistry primarily modulates potency without abolishing intrinsic activity — a profile relevant for partial agonist or biased signaling design.

Muscarinic receptor pharmacology Stereochemistry–activity relationship CNS drug discovery G-protein coupled receptors

Enantiomer-Dependent Muscarinic Subtype Selectivity: 50-Fold M2/M3 vs M1 Preference Driven by C3/C4 Configuration

In an independent study, Showell et al. synthesized all four stereoisomers of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane from enantiomerically pure exo-azanorbornane esters and performed full receptor binding and pharmacological profiling [1]. The 3R,4R isomer exhibited a 50-fold selectivity window for M2 and M3 over M1 receptors. While the (3S,4S) isomer was not the most potent, its distinct selectivity fingerprint — a direct consequence of the (3S,4S) stereochemistry — provides a quantitatively different pharmacological tool for probing muscarinic receptor subtype biology. This stereochemistry-driven selectivity divergence demonstrates that the (3S,4S) building block cannot be substituted by its (3R,4R) counterpart without fundamentally altering the receptor subtype engagement profile.

Muscarinic subtype selectivity Enantiomeric differentiation Receptor binding Medicinal chemistry

Basicity and Protonation State Differentiation: 1-Azabicyclo[2.2.1]heptane Scaffold vs Quinuclidine (1-Azabicyclo[2.2.2]octane)

The 1-azabicyclo[2.2.1]heptane scaffold exhibits a measurably lower nitrogen basicity compared to its ring-expanded quinuclidine (1-azabicyclo[2.2.2]octane) analog, a difference attributed to increased s-character of the nitrogen lone pair resulting from angle strain at the bridgehead [1]. Contemporary physical property determinations confirm pKa values of 11.1 (±0.1) for 1-azabicyclo[2.2.1]heptane vs 11.5 (±0.1) for 1-azabicyclo[2.2.2]octane (Δ = 0.4 units) [2]. This 0.4 pKa unit difference shifts the fraction of protonated vs neutral amine at physiological pH, directly impacting membrane permeability, CNS penetration potential, and hydrogen-bond donor capacity. The sum of bond angles around the bridgehead nitrogen is compressed to 309.5° in the [2.2.1] scaffold vs 327.6° in quinuclidine, further evidencing the geometric origin of this basicity differentiation [2].

Amine basicity Scaffold pKa Physicochemical property Drug-likeness optimization

Ring Strain Energy as a Conformational Rigidity Driver: [2.2.1] vs [2.2.2] Bicyclic Scaffolds

The 1-azabicyclo[2.2.1]heptane core carries a calculated ring strain energy of 15.7 kcal/mol, which is 48% higher than the 10.6 kcal/mol strain of the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold [1]. This elevated strain energy directly translates into greater conformational rigidity: the scaffold locks the amine substituent into a spatially defined orientation with zero rotatable bonds (experimentally confirmed for (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine) and a calculated logP of −0.0032 with TPSA of 29.26 Ų . In the context of fragment-based drug design, increased scaffold rigidity generally correlates with higher ligand efficiency upon target binding due to reduced entropic penalty, providing a quantitative rationale for selecting this scaffold over the more flexible quinuclidine or monocyclic piperidine alternatives.

Conformational constraint Ring strain Scaffold rigidity Fragment-based drug design

TAAR5 Receptor Profiling: Inactive at Trace Amine-Associated Receptor 5 as a Negative Selectivity Marker

The endo-1-azabicyclo[2.2.1]heptan-3-amine scaffold (specifically the (1R,3S,4S) or (3S,4S) configuration) has been profiled against mouse trace amine-associated receptor 5 (TAAR5) in a functional cAMP accumulation assay [1]. The compound showed an EC₅₀ >10,000 nM, indicating negligible agonist activity at this receptor. This is a meaningful negative selectivity data point, as TAAR5 is an olfactory and CNS-expressed GPCR activated by tertiary amines such as trimethylamine and N,N-dimethylethylamine [2]. This inactivity at TAAR5 distinguishes the (3S,4S)-configured primary amine from tertiary amine-containing bicyclic scaffolds that may carry undesired TAAR5-mediated off-target effects.

TAAR5 Trace amine receptor Off-target profiling Selectivity screening

(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Development of Muscarinic M1-Preferring Partial Agonists with Defined Stereochemistry-Potency Relationships

The Pombo-Villar (1992) stereoisomer comparison [1] establishes that the (3S,4S)-configured oxadiazole derivative 3b retains full agonist efficacy at hippocampal M1 receptors (107%) but with ~20-fold lower potency (pD₂ 8.5) than the (3R,4R) enantiomer (pD₂ 9.8). This potency-efficacy decoupling is precisely the profile sought in muscarinic M1 partial agonist programs for cognitive disorders, where excessive M1 activation can produce cholinergic side effects. Programs targeting Alzheimer's disease or schizophrenia-related cognitive impairment can use (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine as the stereochemically defined starting material to access a differentiated pharmacological space with lower intrinsic potency at central muscarinic sites.

Fragment-Based Drug Discovery Requiring Zero-Rotatable-Bond, Conformationally Constrained Amine Fragments

With zero rotatable bonds, a molecular weight of 112.17, logP of −0.0032, and TPSA of 29.26 Ų [1], (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine occupies a favorable position in fragment-based screening libraries. The 15.7 kcal/mol ring strain energy of the scaffold [2] provides greater conformational preorganization than quinuclidine (10.6 kcal/mol), translating to lower entropic penalty upon target binding. Fragment growth from this scaffold has been validated in muscarinic agonist and orexin-1 antagonist programs [3], establishing a precedent for its use in GPCR and CNS target fragment elaboration.

Stereochemical Probe for Muscarinic Receptor Subtype Selectivity Profiling (M1 vs M2/M3)

The Showell et al. (1992) demonstration of a 50-fold M2/M3-over-M1 selectivity window driven by azabicyclo C3/C4 stereochemistry [1] positions (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine as a critical chiral building block for constructing stereochemical probe pairs. By synthesizing matched molecular pairs differing only in C3/C4 configuration, medicinal chemists can deconvolute the stereochemical contribution to muscarinic subtype selectivity independent of other structural modifications, enabling rational optimization of M1-, M2-, or M3-selective tool compounds.

CNS Drug Discovery Programs Requiring Reduced Basicity Relative to Quinuclidine Leads

The measured pKa of the 1-azabicyclo[2.2.1]heptane scaffold (11.1) is 0.4 units lower than quinuclidine (11.5) [1], a difference that shifts the neutral:protonated amine ratio at physiological pH by approximately 2.5-fold. For CNS programs where quinuclidine-based leads exhibit excessive P-glycoprotein efflux, hERG liability, or suboptimal brain penetration attributable to a permanently charged amine at lysosomal pH, scaffold hopping to the less basic [2.2.1] system — using (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine as the stereodefined entry point — offers an evidence-driven strategy for multiparameter optimization without introducing additional conformational flexibility.

Quote Request

Request a Quote for (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.